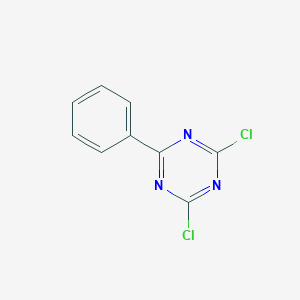

2,4-Dichloro-6-phenyl-1,3,5-triazine

Description

The exact mass of the compound 2,4-Dichloro-6-phenyl-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-6-phenyl-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-phenyl-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEVJOWOWQPPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168780 | |

| Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-02-3 | |

| Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-phenyl-S-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1700-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-phenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-PHENYL-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15020UDY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-dichloro-6-phenyl-1,3,5-triazine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,4-dichloro-6-phenyl-1,3,5-triazine

Introduction

2,4-dichloro-6-phenyl-1,3,5-triazine is a heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a phenyl group and two reactive chlorine atoms on a triazine ring, allows for sequential and controlled nucleophilic substitutions. This property makes it a valuable intermediate in the development of a wide range of functional molecules, from advanced materials to potential therapeutic agents.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.

Physicochemical Properties

The physical and chemical properties of 2,4-dichloro-6-phenyl-1,3,5-triazine are summarized below. The compound is typically a white to off-white solid with low solubility in water but good solubility in many organic solvents.[1][4]

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N₃[5] |

| Molecular Weight | 226.06 g/mol [5] |

| CAS Number | 1700-02-3[6] |

| Appearance | White to off-white or yellow crystalline powder[1][7] |

| Melting Point | 120 - 122 °C[8] |

| Boiling Point | 136 °C at 1 mmHg[1][8] |

| Density | 1.4 ± 0.1 g/cm³[5] |

| LogP | 3.18[5] |

Solubility Profile

Based on its predominantly nonpolar structure, 2,4-dichloro-6-phenyl-1,3,5-triazine has low solubility in water but is soluble in a variety of organic solvents.[4][9] The "like dissolves like" principle suggests good solubility in polar aprotic and aromatic solvents.[9]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM), Acetone, Acetonitrile | Soluble[9][10] | Favorable dipole-dipole interactions with the triazine ring.[9] |

| Polar Protic | Methanol (B129727), Ethanol | Moderately Soluble[9] | Dipole interactions can facilitate dissolution, though hydrogen bonding is limited.[9] |

| Aromatic | Benzene (B151609), Toluene | Soluble[9] | Pi-stacking interactions can occur between the solvent and the phenyl group.[9] |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble[9] | Lack of favorable intermolecular interactions.[9] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation and purity assessment of 2,4-dichloro-6-phenyl-1,3,5-triazine.

| Technique | Expected Observations |

| ¹H NMR | Aromatic proton signals are expected in the range of 7.0-8.5 ppm. |

| ¹³C NMR | Signals for the phenyl ring carbons are anticipated around 128-136 ppm, with the triazine ring carbons appearing at approximately 171 ppm.[11] |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) is expected at m/z 224.986053.[5] The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.[11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the C=N stretching of the triazine ring and C-Cl stretching would be observed. |

Synthesis and Experimental Protocols

Several methods are established for the synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Protocol 1: Synthesis from Cyanuric Chloride

This common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a phenyl Grignard reagent, such as phenylmagnesium bromide.[12] Precise temperature control is crucial to achieve mono-substitution and prevent the formation of di- and tri-substituted byproducts.[10]

Methodology:

-

Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a reaction flask under a nitrogen atmosphere.[12]

-

Cool the stirred solution to 0 °C using an ice bath.[12]

-

Slowly add a 1M solution of phenylmagnesium bromide in THF (1.0 eq) to the reaction mixture.[12]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding it to a 2N hydrochloric acid solution.[12]

-

Extract the product with dichloromethane, and wash the organic layer with distilled water.[12]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[12]

-

Recrystallize the crude product from a mixture of dichloromethane and heptane (B126788) to yield pure 2,4-dichloro-6-phenyl-1,3,5-triazine.[12]

Caption: General workflow for the synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine.

Protocol 2: Synthesis from 2,4-dihydroxy-6-phenyl-1,3,5-triazine

An alternative route involves the chlorination of 2,4-dihydroxy-6-phenyl-1,3,5-triazine using thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF).[1]

Methodology:

-

Combine 2,4-dihydroxy-6-phenyl-1,3,5-triazine (1.0 eq), thionyl chloride (excess), and N,N-dimethylformamide (catalytic amount) in a reaction vessel.[1]

-

Heat the reaction mixture to 60°C and maintain for 3 hours.[1]

-

After the reaction is complete, distill off the excess thionyl chloride.[1]

-

Pour the residue into ice water to precipitate the crude product.[1]

-

Filter the white solid, dry it, and recrystallize from benzene to obtain the purified product.[1]

Chemical Reactivity

The synthetic utility of 2,4-dichloro-6-phenyl-1,3,5-triazine stems from the reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution. A key characteristic is the differential reactivity of these chlorine atoms; the substitution of the first chlorine deactivates the second towards further substitution.[2] This allows for a stepwise and controlled synthesis of asymmetrically disubstituted triazines.[2]

Protocol 3: General Nucleophilic Substitution

This protocol outlines a general procedure for the mono-substitution of a chlorine atom on the triazine ring.

Methodology:

-

Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in an anhydrous solvent such as THF and cool the solution to 0 °C.[10]

-

In a separate flask, dissolve the desired nucleophile (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.1 eq) in the same anhydrous solvent.[10]

-

Add the solution containing the nucleophile and base dropwise to the stirred triazine solution at 0 °C.[10]

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[10]

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.[10]

-

Dry the organic layer, concentrate it, and purify the mono-substituted product by column chromatography.[10]

Caption: Stepwise substitution pathway for 2,4-dichloro-6-phenyl-1,3,5-triazine.

Analytical Workflow

Confirming the identity and purity of synthesized 2,4-dichloro-6-phenyl-1,3,5-triazine requires a systematic analytical approach.

Protocol 4: Sample Preparation for Analysis

For NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.[11]

-

Acquire ¹H and ¹³C NMR spectra to confirm the structure.[11]

For Mass Spectrometry:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Analyze using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and isotopic distribution.[11]

Caption: Workflow for the structural and purity confirmation of the target compound.[11]

Applications in Research and Drug Development

2,4-dichloro-6-phenyl-1,3,5-triazine is a key intermediate in several fields:

-

Materials Science : It is used as a building block for bipolar host materials and emitters in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices.[1][3] It is also used in the synthesis of advanced polymers like polyguanamines.[1]

-

Medicinal Chemistry : The 1,3,5-triazine core is a versatile scaffold for developing compounds with a range of biological activities.[13] While specific drug development pathways for the title compound are not extensively documented, related triazine derivatives have been investigated for their potential as anticancer agents, for example, through the inhibition of enzymes like tyrosine kinases.[13][14]

-

Analytical Chemistry : The deuterated analog, 2,4-dichloro-6-phenyl-1,3,5-triazine-d5, serves as an excellent internal standard for quantitative mass spectrometry assays.[10][15] The mass difference allows for precise quantification by correcting for variations during sample preparation and analysis.[15][16]

Conclusion

2,4-dichloro-6-phenyl-1,3,5-triazine is a synthetically important molecule with well-defined chemical properties and reactivity. Its ability to undergo sequential nucleophilic substitutions provides a robust platform for the construction of complex, multi-substituted triazine derivatives. This makes it an indispensable tool for researchers in materials science, organic synthesis, and for professionals exploring novel scaffolds in drug discovery. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective utilization in research and development.

References

- 1. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [chemicalbook.com]

- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. chlorobenzene.ltd [chlorobenzene.ltd]

- 5. 2,4-Dichloro-6-phenyl-1,3,5-triazine | CAS#:1700-02-3 | Chemsrc [chemsrc.com]

- 6. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Dichloro-6-phenyl-1,3,5-triazine

This technical guide provides a comprehensive overview of 2,4-dichloro-6-phenyl-1,3,5-triazine, a versatile heterocyclic compound. It is a key intermediate in the synthesis of a wide range of functional molecules, from pharmaceutical scaffolds to advanced optoelectronic materials.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

2,4-Dichloro-6-phenyl-1,3,5-triazine is a white to off-white crystalline powder.[3] Its core structure consists of a triazine ring substituted with two chlorine atoms and one phenyl group. This structure imparts a high degree of reactivity, particularly for sequential nucleophilic substitution reactions.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 1700-02-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₅Cl₂N₃ | [1][3][5] |

| Molecular Weight | 226.06 g/mol | [1][3][5] |

| Appearance | White to off-white crystal/powder | [3] |

| Melting Point | 119-123 °C | [3] |

| Boiling Point | 427.5 ± 28.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| InChI Key | AMEVJOWOWQPPJQ-UHFFFAOYSA-N | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in organic solvents like THF and DCM | [6] |

| ¹H NMR | Signals typically observed in the aromatic region (7.0-8.5 ppm) | [7] |

| ¹³C NMR | Available | [8] |

| Mass Spectrum | Available | [8] |

Table 2: Safety Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Signal Word: Warning

Synthesis and Experimental Protocols

The synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine can be achieved through several methods. The most common approaches involve the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a phenylating agent or the chlorination of a phenyl-substituted triazine precursor.

Method 1: Grignard Reaction with Cyanuric Chloride

This method involves the monosubstitution of cyanuric chloride with a phenyl Grignard reagent.[6] Controlling the stoichiometry and reaction temperature is crucial to prevent di- and tri-substitution.

Experimental Protocol:

-

Dissolve 1 equivalent of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in anhydrous tetrahydrofuran (B95107) (THF) in a reaction flask under a nitrogen atmosphere.[3]

-

Cool the solution to 0 °C using an ice bath.[3]

-

Slowly add 1 equivalent of phenylmagnesium bromide (a 1M solution in THF) to the stirred solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.[3]

-

Quench the reaction by adding the mixture to a 2N hydrochloric acid solution.[3]

-

Extract the product with dichloromethane (B109758) (DCM) and wash the organic layer with distilled water.[3]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Recrystallize the crude product from a mixture of dichloromethane and heptane (B126788) to yield 2,4-dichloro-6-phenyl-1,3,5-triazine as an off-white solid.[3]

Method 2: Chlorination of 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione

This two-step process involves the initial synthesis of the dihydroxy phenyl triazine, followed by chlorination.

Experimental Protocol:

Step 1: Preparation of 6-phenyl-1,3,5-triazine-2,4-(1H,3H)-dione

-

In a suitable reaction vessel, combine hydrazine (B178648) hydrate (B1144303) and methyl benzoate (B1203000) in THF with a strong base like sodium hydride.[3]

-

Heat the reaction mixture to drive the formation of the triazinedione precursor.[3]

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.[3]

-

Filter, dry, and crystallize the product from DMF.[3]

Step 2: Preparation of 2,4-Dichloro-6-phenyl-1,3,5-triazine

-

Add the 6-phenyl-1,3,5-triazine-2,4-(1H,3H)-dione to a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[3]

-

Stir the mixture at 80 °C for 3 hours.[3]

-

After cooling, pour the reaction mixture into ice water.[3]

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the final product.[3]

Reactivity and Applications

The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution. The reactivity of the chlorine atoms is influenced by temperature, allowing for sequential and selective substitution.[9][10][11] This property makes 2,4-dichloro-6-phenyl-1,3,5-triazine a valuable building block in organic synthesis.

Sequential Nucleophilic Substitution

The differential reactivity of the chlorine atoms allows for the stepwise introduction of different nucleophiles. The first substitution occurs at a lower temperature (e.g., 0 °C), while the second substitution requires a higher temperature (e.g., room temperature or heating).[12]

General Experimental Protocol for Sequential Substitution:

-

First Substitution: Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine in an anhydrous solvent (e.g., DCM) and cool to 0 °C.[12] Add the first nucleophile (1 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIEA) (1.1 equivalents).[12] Stir for 30 minutes.[12]

-

Second Substitution: To the resulting solution of the monosubstituted product, add the second nucleophile (1 equivalent) and DIEA (1.1 equivalents).[12] Allow the reaction to proceed at room temperature for several hours.[12]

-

Workup: Dilute the reaction mixture with DCM and wash with water to remove salts. Dry the organic layer and concentrate to obtain the disubstituted product.[12]

Applications in Drug Development and Materials Science

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9][13] 2,4-Dichloro-6-phenyl-1,3,5-triazine serves as a starting material for the synthesis of novel compounds with potential therapeutic applications.

In materials science, this compound is a crucial building block for organic light-emitting diodes (OLEDs).[2][14] It is used to synthesize bipolar host materials and blue emitters for thermally activated delayed fluorescence (TADF) devices.[2][14]

References

- 1. sunshine-oled.com [sunshine-oled.com]

- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 2,4-Dichloro-6-phenyl-1,3,5-triazine | CAS#:1700-02-3 | Chemsrc [chemsrc.com]

- 5. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-Dichloro-6-phenyl-1,3,5-triazine(1700-02-3) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 13. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

- 14. ossila.com [ossila.com]

2,4-dichloro-6-phenyl-1,3,5-triazine mechanism of action

An in-depth analysis of the available scientific literature reveals that 2,4-dichloro-6-phenyl-1,3,5-triazine is predominantly utilized as a versatile synthetic intermediate in organic and medicinal chemistry, rather than a compound with a well-characterized, direct mechanism of action on biological systems. Its significance lies in its reactive dichlorotriazine core, which serves as a scaffold for the synthesis of a diverse range of molecules with potential therapeutic properties.

This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and the broader biological context of derivatives originating from this compound, tailored for researchers, scientists, and drug development professionals.

Biological Context: The 1,3,5-Triazine (B166579) Scaffold

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide array of biological activities. While specific mechanistic studies on 2,4-dichloro-6-phenyl-1,3,5-triazine are not prominent in the literature, the broader class of triazine compounds has been associated with significant therapeutic potential.

-

Anticancer Properties : Various substituted 1,3,5-triazine derivatives have demonstrated potent anticancer activity.[1][2] Some have been found to inhibit crucial enzymes involved in cancer progression, such as tyrosine kinases like VEGFR-2 and FGFR-1, which are key to angiogenesis.[1] The scaffold has been instrumental in developing agents for different cancer types, including breast cancer.[2]

-

Antimicrobial and Antiviral Activity : The triazine nucleus is a core component of compounds synthesized to exhibit antimicrobial, antifungal, and antiviral properties.[3][4][5][6] Studies have shown that specific substitution patterns on the triazine ring can lead to significant activity against various pathogens, including Herpes Simplex Virus type 1 (HSV-1).[6]

-

Enzyme Inhibition : Derivatives have been synthesized as inhibitors for various enzymes. For example, certain 1,3,5-triazine amino acid derivatives have shown selective inhibitory activity toward monoamine oxidase A (MAO-A).[7]

The utility of 2,4-dichloro-6-phenyl-1,3,5-triazine, therefore, lies in its role as a foundational building block for creating libraries of novel substituted triazines for biological screening.

Physicochemical and Structural Data

A summary of the key properties of 2,4-dichloro-6-phenyl-1,3,5-triazine is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1700-02-3 | [8][9] |

| Molecular Formula | C₉H₅Cl₂N₃ | [8][9] |

| Molecular Weight | 226.06 g/mol | [8][9] |

| Appearance | White to off-white powder/crystal | [9][10] |

| Melting Point | 121 °C | [9] |

| Boiling Point | 427.5 ± 28.0 °C at 760 mmHg | [9] |

| Solubility | Soluble in organic solvents like THF and DCM | [11] |

| IUPAC Name | 2,4-dichloro-6-phenyl-1,3,5-triazine | [8] |

| InChI Key | AMEVJOWOWQPPJQ-UHFFFAOYSA-N | [8][10] |

Chemical Synthesis and Reactivity

The primary value of 2,4-dichloro-6-phenyl-1,3,5-triazine is derived from the reactivity of its two chlorine atoms, which can be sequentially displaced through nucleophilic aromatic substitution.

Core Synthesis Pathways

The compound is typically synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The key is to control the reaction conditions to achieve mono-substitution of the phenyl group.

Mechanism of Action as a Synthetic Intermediate

The two chlorine atoms on the triazine ring exhibit differential reactivity. The substitution of the first chlorine atom deactivates the second, making it less susceptible to nucleophilic attack. This electronic property allows for a stepwise and controlled introduction of different nucleophiles, which is fundamental to its utility in building complex, asymmetrically substituted molecules.[12]

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine are critical for its application in research. The following protocols are adapted from published methods.

Protocol 1: Grignard Reaction Method

This method involves the direct arylation of cyanuric chloride using a Grignard reagent.

-

Reaction Setup : To a 3L reaction flask, add 100g (542.27 mmol) of 2,4,6-trichloro-1,3,5-triazine and 800ml of anhydrous tetrahydrofuran (B95107) (THF).[9]

-

Cooling : Under a nitrogen atmosphere, stir the mixture and cool to 0°C.[9]

-

Grignard Addition : Slowly add 97.93 ml of a 1M solution of phenylmagnesium bromide in THF (1.0 eq).[9] Allow the reaction to naturally warm to room temperature.

-

Reaction Time : Stir the mixture for 1 hour at room temperature.[9]

-

Quenching and Extraction : Pour the reaction mixture into a 2N hydrochloric acid solution.[9] Extract the aqueous layer with dichloromethane (B109758).

-

Washing and Drying : Wash the combined organic layers with distilled water. Dry the organic phase over anhydrous magnesium sulfate.[9]

-

Purification : Filter the solution through silica (B1680970) gel and concentrate the filtrate under reduced pressure.[9]

-

Recrystallization : Recrystallize the resulting solid from a mixture of dichloromethane and heptane (B126788) to yield the final product as an off-white solid.[9]

Protocol 2: Chlorination of a Triazine-dione Precursor

This two-step method first synthesizes a dione intermediate which is then chlorinated.

-

Step 1 - Dione Synthesis : Prepare 6-phenyl-1,3,5-triazine-2,4-(1H,3H)-dione from hydrazine (B178648) hydrate (B1144303) and methyl benzoate.[9]

-

Step 2 - Reaction Setup : Add 8g of the 6-phenyl-1,3,5-triazine-2,4-(1H,3H)-dione precursor to a mixture of 20ml of phosphorus oxychloride (POCl₃) and 9g of phosphorus pentachloride (PCl₅) under stirring.[9]

-

Reaction Conditions : Stir the mixture at 80°C for 3 hours.[9]

-

Workup : After the reaction, pour the mixture into ice water.[9]

-

Extraction and Drying : Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate the solution.[9]

Conclusion

While 2,4-dichloro-6-phenyl-1,3,5-triazine does not have a defined mechanism of action in a biological context itself, it is a compound of high strategic importance for drug discovery and materials science. Its value is rooted in the predictable and controllable reactivity of its dichlorotriazine core. This allows for the systematic synthesis of novel, complex triazine derivatives. Researchers can leverage this scaffold to generate libraries of compounds for screening against a multitude of biological targets, building upon the known anticancer, antimicrobial, and enzyme-inhibitory potential of the 1,3,5-triazine chemical class. The detailed synthetic protocols and understanding of its chemical reactivity provided herein serve as a foundational guide for professionals aiming to exploit this versatile building block in their research and development endeavors.

References

- 1. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]

Spectroscopic and Analytical Profile of 2,4-dichloro-6-phenyl-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-6-phenyl-1,3,5-triazine (CAS No. 1700-02-3) is a versatile heterocyclic compound serving as a crucial building block in the synthesis of a wide array of functional molecules.[1] Its utility spans from the development of organic light-emitting diodes (OLEDs) to the synthesis of novel pharmaceutical agents and agrochemicals. The two reactive chlorine atoms on the triazine ring allow for sequential nucleophilic substitutions, enabling the construction of complex molecular architectures.

This technical guide provides an overview of the expected spectroscopic characteristics of 2,4-dichloro-6-phenyl-1,3,5-triazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also presented.

Physicochemical Properties

| Property | Value |

| CAS Number | 1700-02-3[1] |

| Molecular Formula | C₉H₅Cl₂N₃ |

| Molecular Weight | 226.06 g/mol |

| Appearance | White to off-white powder/crystal |

| Melting Point | 119-123 °C |

| Boiling Point | 427.5 °C at 760 mmHg |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4-dichloro-6-phenyl-1,3,5-triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~ 7.0 - 8.5 | Phenyl Protons | ~ 171.0 | C2, C4 (C-Cl) |

| ~ 136.0 - 128.0 | Phenyl Carbons |

Note: The predicted chemical shifts are based on data for the deuterated analog and general principles of NMR spectroscopy. Actual values may vary.[2]

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H Stretch |

| ~ 1600 - 1585 | Aromatic C=C Stretch |

| ~ 1500 - 1400 | Aromatic C=C Stretch |

| ~ 900 - 675 | C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~ 225/227/229 | [M]⁺ (Molecular ion peak with isotopic pattern for two Cl atoms) |

| ~ 189/191 | [M-Cl]⁺ |

| ~ 129 | Phenyl-triazine core fragment |

Note: The isotopic pattern for a molecule containing two chlorine atoms will show relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2,4-dichloro-6-phenyl-1,3,5-triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and assess purity.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm) if not already present in the solvent.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Standard single-pulse

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Proton-decoupled single-pulse

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectrum manually.

-

Apply a baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the finely ground powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer (e.g., GC-MS with Electron Ionization or LC-MS with Electrospray Ionization).

Sample Preparation (for LC-MS):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

LC-MS Acquisition Parameters (Typical for ESI):

-

LC Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 120-150 °C.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI) and its isotopic pattern to confirm the molecular formula.

-

Analyze the fragmentation pattern to gain structural information.

Visualized Workflows

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: A plausible pathway for the synthesis and characterization of the target compound.

References

Crystallography of 2,4-dichloro-6-phenyl-1,3,5-triazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-6-phenyl-1,3,5-triazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of functional molecules. Its utility spans from the development of organic light-emitting diodes (OLEDs) to the creation of specialized polymers and pharmaceutical agents. The dichloro-substituted triazine ring provides two reactive sites for sequential nucleophilic substitution, allowing for the precise construction of complex molecular architectures. This guide provides a technical overview of its properties, synthesis, and a general protocol for crystallographic analysis, which is fundamental to understanding its solid-state structure and intermolecular interactions.

Despite a comprehensive search of public crystallographic databases, including the Cambridge Structural Database (CSD), specific single-crystal X-ray diffraction data for 2,4-dichloro-6-phenyl-1,3,5-triazine, such as unit cell parameters and space group, are not publicly available at this time. However, the methodologies for obtaining such data are well-established.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dichloro-6-phenyl-1,3,5-triazine is presented in the table below. This information is crucial for its handling, characterization, and application in various synthetic procedures.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N₃ |

| Molecular Weight | 226.06 g/mol |

| CAS Number | 1700-02-3 |

| Appearance | White to off-white or yellow crystalline powder[1] |

| Melting Point | 118 °C (literature value) |

| Purity | >98% |

Experimental Protocols

The synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine is typically achieved through nucleophilic substitution on a cyanuric chloride precursor. The following protocols are based on established synthetic methods.

Synthesis via Grignard Reaction

This method involves the reaction of cyanuric chloride with a phenylmagnesium halide.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Phenylmagnesium bromide solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2N Hydrochloric acid

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a 3L reaction flask under a nitrogen atmosphere, dissolve 100 g (542.27 mmol) of cyanuric chloride in 800 mL of anhydrous THF.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add 97.93 mL of a 1 M solution of phenylmagnesium bromide in THF (1.0 eq).

-

Allow the reaction mixture to naturally warm to room temperature and continue stirring for 1 hour.

-

Quench the reaction by adding the mixture to a 2N hydrochloric acid solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the organic layer with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from a mixture of dichloromethane and heptane to yield 2,4-dichloro-6-phenyl-1,3,5-triazine as an off-white solid.

General Workflow for Crystallographic Analysis

While specific data for the title compound is unavailable, the following workflow outlines the standard procedure for single-crystal X-ray diffraction analysis, a critical step for elucidating the three-dimensional structure of crystalline solids.

References

An In-depth Technical Guide on the Reactivity of 2,4-dichloro-6-phenyl-1,3,5-triazine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the reactivity of 2,4-dichloro-6-phenyl-1,3,5-triazine with a variety of nucleophiles. The 1,3,5-triazine (B166579) scaffold is a cornerstone in medicinal chemistry and materials science, primarily due to the predictable and sequential reactivity of its chlorinated precursors.[1] This document details the core reaction mechanisms, experimental protocols for nucleophilic substitution, and quantitative data on reaction outcomes. It is intended to serve as a critical resource for researchers leveraging this versatile building block in organic synthesis and drug development.

Core Principles of Reactivity

The carbon atoms of the 1,3,5-triazine ring are electron-deficient due to the presence of three electronegative nitrogen atoms. This inherent property makes the ring highly susceptible to nucleophilic attack, particularly at the carbon atoms bearing chlorine atoms.[1]

Mechanism of Substitution: Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on the 2,4-dichloro-6-phenyl-1,3,5-triazine ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[1]

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This rate-determining step leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[1]

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion, which acts as the leaving group.[1]

The overall reaction is driven by the formation of a more stable product.[1]

A simplified representation of the SNAr mechanism on the triazine core.

Sequential and Selective Substitution

A key feature of the dichlorotriazine system is the differential reactivity of the two chlorine atoms. The substitution of the first chlorine atom deactivates the second one towards further nucleophilic attack.[2] This deactivation is due to the electron-donating nature of the incoming nucleophile, which increases the electron density of the triazine ring and reduces the electrophilicity of the remaining carbon-chlorine bonds.[3]

This phenomenon allows for a stepwise and selective substitution strategy, which is primarily controlled by temperature:

-

First Substitution: Typically occurs at low temperatures (e.g., 0-5 °C) to favor monosubstitution.[3][4]

-

Second Substitution: Requires higher temperatures (e.g., room temperature or above) to overcome the increased activation energy for the second displacement.[3][4]

By carefully controlling the reaction temperature and the stoichiometry of the nucleophiles, a diverse range of asymmetrically substituted triazine derivatives can be synthesized.[2]

Workflow for temperature-controlled sequential nucleophilic substitution.

Reactivity with Different Classes of Nucleophiles

The reactivity of 2,4-dichloro-6-phenyl-1,3,5-triazine is highly dependent on the nature of the nucleophile. Studies on the parent 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have established a general order of reactivity, which can be extrapolated to the phenyl-substituted analogue: Alcohols > Thiols > Amines .[2] This means that at a given temperature, an alcohol will react more readily than a thiol, which in turn is more reactive than an amine.

Reactions with Amines

Primary and secondary amines are common nucleophiles used in reactions with dichlorotriazines. These reactions are typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to scavenge the HCl byproduct.[5]

Reactions with Alcohols and Thiols

Alcohols and thiols can also displace the chlorine atoms, usually as their corresponding alkoxides or thiolates, which are more potent nucleophiles. The reactions often require a base to deprotonate the alcohol or thiol.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the nucleophilic substitution of 2,4-dichloro-6-phenyl-1,3,5-triazine and its analogues.

Table 1: Synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine

| Starting Materials | Reaction Type | Conditions | Yield | Purity | Reference |

| 2,4,6-trichloro-1,3,5-triazine, Phenylmagnesium bromide | Grignard Reaction | THF, 0 °C to RT, 1 hr | 80% | - | [6] |

| 6-phenyl-1,3,5-triazine-2,4-(1H,3H)-dione, POCl₃, PCl₅ | Chlorination | 80 °C, 3 hr | 64.1% | 99.8% | [6] |

| Cyanuric chloride, Benzene | Friedel-Crafts | Lewis Acid Catalyst | High selectivity achievable | - | [2] |

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Reaction Step | Conditions | Solvent | Product Yield | Reference |

| Imidazole | First Substitution | NaH, 0 °C to RT, 4 hr | THF | 95% | [6] |

| Primary/Secondary Amine | First Substitution | DIEA, 0 °C, 1-3 hr | THF | - | [5] |

| α-amino acid | First Substitution | Triethylamine, RT, overnight | 1,4-dioxane/water | - | [7] |

| Piperidine | Second Substitution | Triethylamine, 75-80 °C, 5 hr | 1,4-dioxane/water | - | [7] |

| Diamines | Polymerization | - | - | - | [8] |

Detailed Experimental Protocols

The following are generalized protocols for the sequential nucleophilic substitution on 2,4-dichloro-6-phenyl-1,3,5-triazine, adapted from multiple sources.[4][5][9]

Protocol 1: Monosubstitution (First Nucleophilic Displacement)

Materials:

-

2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq)

-

Nucleophile 1 (e.g., primary or secondary amine) (1.0 eq)

-

Diisopropylethylamine (DIEA) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the first nucleophile (1.0 eq) and DIEA (1.1 eq) in anhydrous THF.

-

Add the solution of the nucleophile and base dropwise to the stirred triazine solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with the organic solvent (THF or DCM) and wash several times with water to remove DIEA salts.

-

Collect the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the mono-substituted product by column chromatography on silica (B1680970) gel.

Protocol 2: Disubstitution (Second Nucleophilic Displacement)

Materials:

-

Mono-substituted triazine intermediate from Protocol 1 (1.0 eq)

-

Nucleophile 2 (e.g., another amine, alcohol, or thiol) (1.0 eq)

-

Diisopropylethylamine (DIEA) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the mono-substituted triazine intermediate (1.0 eq) in anhydrous THF.

-

In a separate flask, prepare a solution of the second nucleophile (1.0 eq) and DIEA (1.1 eq) in anhydrous THF.

-

Add the solution of the second nucleophile and base to the stirred solution of the intermediate.

-

Stir the reaction mixture at room temperature or heat to reflux (depending on the nucleophile's reactivity) for 12-24 hours.

-

Monitor the reaction progress by TLC until the mono-substituted starting material is consumed.

-

Perform the same aqueous workup and isolation procedure as described in Protocol 1 to obtain the pure di-substituted product.

Applications in Drug Discovery and Materials Science

The ability to introduce two different functional groups in a controlled manner makes 2,4-dichloro-6-phenyl-1,3,5-triazine a valuable scaffold in several fields.

-

Drug Discovery: Triazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10] Some derivatives have shown inhibitory effects on enzymes such as tyrosine kinases, which are crucial targets in cancer therapy.[10] The dichlorophenyltriazine core allows for the systematic synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

-

Materials Science: This compound serves as a key building block for bipolar host materials and emitters used in Organic Light-Emitting Diodes (OLEDs).[2][8] It is also used to create advanced polymers and high-performance UV absorbers.[2][10]

Role as a versatile scaffold in research and development.

Conclusion

2,4-dichloro-6-phenyl-1,3,5-triazine is a highly versatile and reactive intermediate. The differential reactivity of its two chlorine atoms, governed by the principles of nucleophilic aromatic substitution, allows for the controlled and sequential introduction of a wide array of functional groups. By carefully manipulating reaction conditions, particularly temperature, researchers can achieve selective substitutions to construct complex molecular architectures. This capability makes it an indispensable tool in the development of novel pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

An In-depth Technical Guide to 2,4-dichloro-6-phenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-dichloro-6-phenyl-1,3,5-triazine is a heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the reactive chlorine atoms on the triazine ring, which can be sequentially substituted by various nucleophiles, allowing for the construction of more complex molecules. This compound is a key building block for a range of functional materials and biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dichloro-6-phenyl-1,3,5-triazine is presented in Table 1. It is important to note that specific thermodynamic data, such as enthalpy of formation, entropy, and heat capacity, are not available in the public domain based on the conducted search.

Table 1: Physicochemical Properties of 2,4-dichloro-6-phenyl-1,3,5-triazine

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Cl₂N₃ | [2][3] |

| Molecular Weight | 226.062 g/mol | [2][4] |

| Appearance | White to off-white powder/crystal | [3][5] |

| Melting Point | 121 °C | [2][3] |

| Boiling Point | 427.5 ± 28.0 °C at 760 mmHg | [2][5] |

| Density | 1.4 ± 0.1 g/cm³ | [2][3] |

| Flash Point | 244.9 ± 9.6 °C | [2][3] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. | [5] |

| LogP | 3.18 | [2] |

Experimental Protocols: Synthesis

Two primary methods for the synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine have been reported. These protocols are detailed below.

Method 1: From 6-phenyl-1,3,5-triazine-2,4-(1H,3H)-dione[3]

This is a two-step synthesis method.

Step 1: Preparation of 6-phenyl-1,3,5-triazine-2,4-(1H,3H)-dione

-

In a reaction vessel, combine 10 g of hydrazine (B178648) hydrate (B1144303) with 100 mL of tetrahydrofuran (B95107) (THF).

-

Cool the mixture and add 5 g of sodium hydride (NaH) in batches at a temperature between -10 and 30 °C.

-

Slowly raise the temperature to 45 °C and stir for 1 hour.

-

Add 13.2 g of methyl benzoate (B1203000) and allow the reaction to proceed at 90 °C for over 24 hours.

-

Pour the reaction mixture into water and adjust the pH to be acidic using hydrochloric acid.

-

Filter the resulting solid, dry it, and crystallize from dimethylformamide (DMF) to obtain the target compound.

Step 2: Preparation of 2,4-dichloro-6-phenyl-1,3,5-triazine

-

To a mixture of 20 mL of phosphorus oxychloride (POCl₃) and 9 g of phosphorus pentachloride (PCl₅), add 8 g of 6-phenyl-1,3,5-triazine-2,4-(1H,3H)-dione while stirring.

-

Heat the mixture at 80 °C for 3 hours.

-

After the reaction is complete, pour the mixture into ice water.

-

Extract the product with dichloromethane (B109758) (DCM).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the final product.

Method 2: From 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride)[3]

-

In a 3 L reaction flask, add 100 g (542.27 mmol) of 2,4,6-trichloro-1,3,5-triazine and 800 mL of anhydrous tetrahydrofuran.

-

Under a nitrogen atmosphere, stir the mixture at 0 °C.

-

Slowly add 97.93 mL of a 1M solution of phenylmagnesium bromide in THF.

-

Allow the temperature to naturally rise to room temperature and continue stirring for 1 hour.

-

Add the reaction mixture to a 2N hydrochloric acid solution.

-

Wash with dichloromethane and distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter through silica (B1680970) gel.

-

Concentrate the filtrate under reduced pressure and recrystallize with dichloromethane and heptane (B126788) to yield the product.

Visualized Workflows and Applications

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine from cyanuric chloride.

Caption: Synthesis workflow for 2,4-dichloro-6-phenyl-1,3,5-triazine.

Applications Overview

2,4-dichloro-6-phenyl-1,3,5-triazine is a versatile building block with several key applications, as depicted in the diagram below.

Caption: Key applications of 2,4-dichloro-6-phenyl-1,3,5-triazine.

Conclusion

2,4-dichloro-6-phenyl-1,3,5-triazine is a valuable chemical intermediate with established synthesis routes and diverse applications, particularly in materials science and as a precursor for analytical standards. While a comprehensive thermodynamic profile is currently lacking in the literature, the well-documented physicochemical properties and synthetic protocols provide a solid foundation for its use in research and development. Future studies focusing on the experimental determination of its thermodynamic properties would be beneficial for a more complete understanding of this compound's behavior in various chemical processes.

References

- 1. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [chemicalbook.com]

- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | CAS#:1700-02-3 | Chemsrc [chemsrc.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to 2,4-Dichloro-6-phenyl-1,3,5-triazine in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-phenyl-1,3,5-triazine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural framework, characterized by a reactive dichlorotriazine core and a stabilizing phenyl group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The two chlorine atoms on the triazine ring are amenable to sequential nucleophilic substitution, allowing for the controlled introduction of various functional groups and the generation of libraries of compounds with tailored properties. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological applications of 2,4-dichloro-6-phenyl-1,3,5-triazine and its derivatives, with a focus on its potential in drug discovery and development.

Physicochemical Properties

2,4-Dichloro-6-phenyl-1,3,5-triazine is a white to off-white solid with the chemical formula C₉H₅Cl₂N₃. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 226.06 g/mol |

| Melting Point | 118-121 °C |

| Boiling Point | 427.5 ± 28.0 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as THF and DCM; low solubility in water. |

| InChI Key | AMEVJOWOWQPPJQ-UHFFFAOYSA-N |

Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine

The synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine is primarily achieved through the nucleophilic substitution of one chlorine atom of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a phenyl group. The most common method utilizes a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine from cyanuric chloride and phenylmagnesium bromide.

Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

Phenylmagnesium bromide (1M solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2N Hydrochloric acid

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a 3L reaction flask under a nitrogen atmosphere, dissolve 100 g (542.27 mmol, 1.0 eq) of 2,4,6-trichloro-1,3,5-triazine in 800 mL of anhydrous THF.

-

Cool the solution to 0 °C with stirring.

-

Slowly add 97.93 mL (1.0 eq) of a 1M solution of phenylmagnesium bromide in THF.

-

Allow the reaction mixture to naturally warm to room temperature and continue stirring for 1 hour.

-

Quench the reaction by adding the mixture to a 2N hydrochloric acid solution.

-

Extract the product with dichloromethane and wash the organic layer with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from a mixture of dichloromethane and heptane to yield 2,4-dichloro-6-phenyl-1,3,5-triazine as an off-white solid.

Expected Yield: 98 g (80%).

Caption: Synthetic workflow for 2,4-dichloro-6-phenyl-1,3,5-triazine.

Biological Activities and Applications in Drug Discovery

The dichlorophenyltriazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The ability to readily modify the scaffold at the 2- and 4-positions has allowed for the exploration of structure-activity relationships and the optimization of lead compounds.

Anticancer Activity

A significant body of research has focused on the development of 2,4-dichloro-6-phenyl-1,3,5-triazine derivatives as anticancer agents. These compounds have been shown to target various cancer cell lines, and their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression.

Targeted Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Several studies have reported the design and synthesis of triazine derivatives as potent inhibitors of PI3K and/or mTOR. Molecular docking studies have revealed that these compounds can bind to the ATP-binding pocket of these kinases, thereby blocking their activity.

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and differentiation. Overexpression or activating mutations of EGFR are found in various cancers, making it an attractive therapeutic target. Triazine-based compounds have been developed as EGFR inhibitors, and molecular modeling suggests that they can interact with key amino acid residues in the EGFR kinase domain.

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity of selected 2,4-disubstituted-6-phenyl-1,3,5-triazine derivatives against various cancer cell lines.

| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) |

| 1a | Morpholino | 4-Chloroanilino | A549 (Lung) | 5.8 |

| 1b | Piperidino | 4-Methoxyanilino | MCF-7 (Breast) | 3.2 |

| 1c | N-methylpiperazino | 3,4-Dichloroanilino | HCT-116 (Colon) | 1.5 |

| 1d | Pyrrolidino | 4-Fluoroanilino | HeLa (Cervical) | 7.1 |

Note: This is a representative selection of data from various literature sources. The specific compound structures and experimental conditions may vary.

Antiviral Activity

Derivatives of 1,3,5-triazine (B166579) have also been investigated for their antiviral properties. While research in this area is less extensive than for anticancer applications, some studies have reported promising activity against a range of viruses.

Quantitative Antiviral Activity Data:

| Compound ID | R1 Substituent | R2 Substituent | Virus | EC50 (µM) |

| 2a | Azido | Anilino | Influenza A (H1N1) | 12.5 |

| 2b | Thiomorpholino | 4-Bromoanilino | Herpes Simplex Virus 1 (HSV-1) | 8.9 |

Note: This is a representative selection of data from various literature sources. The specific compound structures and experimental conditions may vary.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for the development of new antimicrobial agents. Triazine derivatives have been explored as a potential source of novel antibacterial and antifungal compounds.

Quantitative Antimicrobial Activity Data:

| Compound ID | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) |

| 3a | Morpholino | 4-Nitroanilino | Staphylococcus aureus | 16 |

| 3b | Piperidino | 2,4-Difluoroanilino | Escherichia coli | 32 |

| 3c | N-methylpiperazino | 4-(Trifluoromethyl)anilino | Candida albicans | 8 |

Note: This is a representative selection of data from various literature sources. The specific compound structures and experimental conditions may vary.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a method for determining the minimum inhibitory concentration of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Positive control (a known antibiotic or antifungal)

-

Negative control (medium only)

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

-

Add a standardized volume of the microbial inoculum to each well.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway and Logical Relationship Diagrams

PI3K/Akt/mTOR Signaling Pathway Inhibition by Triazine Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazine derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

Caption: Key structural features influencing the anticancer activity of 2,4,6-trisubstituted-1,3,5-triazines.

Conclusion

2,4-Dichloro-6-phenyl-1,3,5-triazine represents a highly valuable and versatile scaffold in the field of drug discovery and development. The ease of its synthesis and the ability to introduce a wide variety of substituents through controlled nucleophilic substitution reactions have made it an attractive starting point for the generation of diverse chemical libraries. Derivatives of this core structure have demonstrated significant potential as anticancer, antiviral, and antimicrobial agents. The well-documented inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, provides a strong rationale for the continued exploration of this chemical space for the development of novel therapeutics. Further research focusing on the optimization of lead compounds, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating the promise of these compounds into clinical applications.

An In-depth Technical Guide on the Solubility of 2,4-dichloro-6-phenyl-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 2,4-dichloro-6-phenyl-1,3,5-triazine. While specific quantitative solubility data is not extensively available in public literature, this document outlines the predicted solubility behavior based on its chemical structure and data from analogous compounds. Furthermore, it details a robust experimental protocol for determining its solubility in various organic solvents, a critical parameter for its application in chemical synthesis, and pharmaceutical and materials science research.

Predicted Solubility Profile

Based on the chemical properties of 2,4-dichloro-6-phenyl-1,3,5-triazine, a general solubility profile can be predicted. The presence of a phenyl group and a heterocyclic triazine ring suggests that the compound is a solid at room temperature.[1] It is expected to have low solubility in water due to its predominantly nonpolar structure.[1][2] However, it is anticipated to be soluble in a range of organic solvents.[1][2][3]

The general principle of "like dissolves like" suggests that the compound will be more soluble in polar aprotic and some polar protic solvents, as well as aromatic solvents, due to favorable intermolecular interactions.[1] For a related compound, 2,4-dichloro-6-methoxy-1,3,5-triazine, higher solubility is observed in organic solvents such as methanol, ethanol, and acetone.[1][4] It is reasonable to expect a similar trend for 2,4-dichloro-6-phenyl-1,3,5-triazine.[1]

Table 1: Predicted Qualitative Solubility of 2,4-dichloro-6-phenyl-1,3,5-triazine in Common Organic Solvents [1]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Soluble | Capable of dipole-dipole interactions with the triazine ring.[1] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Potential for hydrogen bonding is limited, but dipole interactions can facilitate dissolution.[1] |

| Aromatic | Benzene, Toluene | Soluble | Pi-stacking interactions between the solvent and the phenyl group can promote solubility.[1] |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lack of favorable intermolecular interactions.[1] |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of 2,4-dichloro-6-phenyl-1,3,5-triazine in various organic solvents, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility.[1]

Materials and Equipment

-

2,4-dichloro-6-phenyl-1,3,5-triazine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware

Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,4-dichloro-6-phenyl-1,3,5-triazine into a series of vials.[1]

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.[1]

-

Securely cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).[1]

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2,4-dichloro-6-phenyl-1,3,5-triazine of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve.

-

Analyze the diluted sample solutions under the same analytical conditions.

-

Determine the concentration of 2,4-dichloro-6-phenyl-1,3,5-triazine in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Visualization

Caption: Experimental workflow for determining the solubility of 2,4-dichloro-6-phenyl-1,3,5-triazine.

References

An In-depth Technical Guide to 2,4-dichloro-6-phenyl-1,3,5-triazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract